

JNJ-61803534: A Comparative Analysis of Crossreactivity with Nuclear Receptors

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For Researchers, Scientists, and Drug Development Professionals

JNJ-61803534 is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORyt), a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17A.[1][2][3] Given the therapeutic potential of targeting RORyt for autoimmune and inflammatory diseases, understanding the selectivity profile of inhibitors like JNJ-61803534 is paramount.[4] This guide provides a comparative analysis of the cross-reactivity of JNJ-61803534 with other nuclear receptors, supported by available experimental data.

Selectivity Profile of JNJ-61803534

JNJ-61803534 demonstrates high selectivity for RORyt over other nuclear receptors, including the closely related family members ROR α and ROR β .[1][5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Comparison of Inhibitory Activity

The inhibitory activity of **JNJ-61803534** against ROR γ t, ROR α , and ROR β was determined using a 1-hybrid reporter assay. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below.



Nuclear Receptor	IC50 (nM)	Fold Selectivity vs. RORyt
RORyt	9.6 ± 6	-
RORα	>2000	>208
RORβ	>2000	>208

Data Interpretation: The data clearly indicates that **JNJ-61803534** is significantly more potent against RORyt compared to ROR α and ROR β , with a selectivity of over 200-fold.[5] In a broader screening, **JNJ-61803534** was tested against a panel of 18 other human nuclear receptors and was found to be highly selective for RORyt.[1]

Experimental Methodologies

The selectivity of **JNJ-61803534** was primarily assessed using a cell-based 1-hybrid reporter assay.

1-Hybrid Reporter Assay for Nuclear Receptor Activity

Objective: To determine the functional inhibition of ROR γ t, ROR α , and ROR β by **JNJ-61803534** in a cellular context.

Cell Line: Human Embryonic Kidney 293 (HEK-293) T cells.[1]

Protocol:

- Transfection: HEK-293 T cells were transfected with expression vectors encoding the ligand-binding domain of either RORyt, RORα, or RORβ fused to the GAL4 DNA-binding domain. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) was also co-transfected.
- Compound Treatment: Following transfection, the cells were incubated with JNJ-61803534 at various concentrations. A vehicle control (e.g., DMSO) was used as a negative control.
- Incubation: The cells were incubated with the compound overnight to allow for receptor modulation and reporter gene expression.[1]

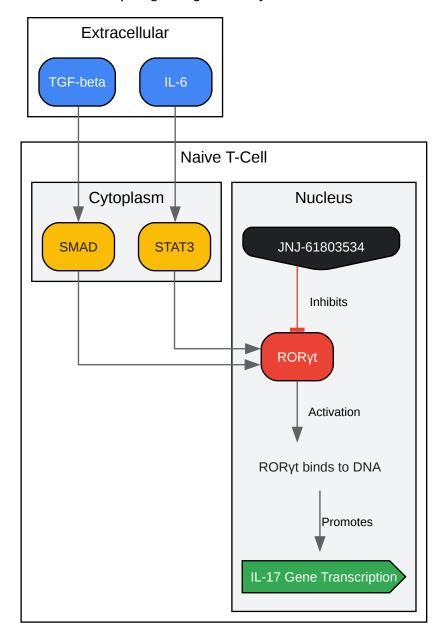


- Luciferase Assay: After the incubation period, the cells were lysed, and the luciferase activity
 was measured using a luminometer.
- Data Analysis: The luciferase signals were normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow RORyt Signaling Pathway

The following diagram illustrates the central role of RORyt in Th17 cell differentiation and the subsequent production of inflammatory cytokines. **JNJ-61803534** acts as an inverse agonist, inhibiting the transcriptional activity of RORyt.





RORyt Signaling Pathway in Th17 Cells

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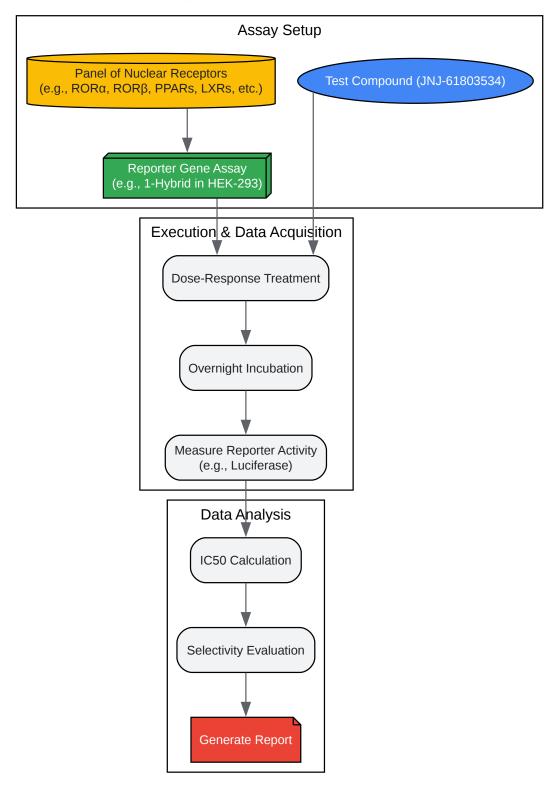
Caption: RORyt signaling in Th17 differentiation and its inhibition by JNJ-61803534.

Experimental Workflow for Cross-reactivity Screening

The diagram below outlines a general workflow for assessing the cross-reactivity of a compound against a panel of nuclear receptors.



Nuclear Receptor Cross-Reactivity Screening Workflow



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Caption: General workflow for nuclear receptor cross-reactivity screening.



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